molecular formula C9H9BrO3 B1588814 Methyl 2-(5-bromo-2-hydroxyphenyl)acetate CAS No. 220801-66-1

Methyl 2-(5-bromo-2-hydroxyphenyl)acetate

Cat. No.: B1588814
CAS No.: 220801-66-1
M. Wt: 245.07 g/mol
InChI Key: WDMIWHBNMUBGHF-UHFFFAOYSA-N
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Description

Contextual Significance of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate in Chemical and Biological Research

This compound is recognized primarily as a valuable organic building block in the realm of chemical synthesis. calpaclab.com Its molecular structure, featuring a brominated phenol (B47542) ring attached to a methyl acetate (B1210297) group, makes it a versatile intermediate for constructing more complex molecules. Researchers in proteomics and medicinal chemistry utilize this compound as a starting material or key intermediate. scbt.comsmolecule.com

A significant application of this compound is in the synthesis of heterocyclic structures, particularly benzofuranones. google.comoregonstate.edu Benzofurans are a class of compounds found in many natural products and pharmaceuticals, known for a wide range of biological activities. researchgate.net The specific arrangement of the hydroxyl group and the acetate side chain in this compound allows for intramolecular cyclization reactions to form the benzofuran-2(3H)-one core structure. google.com Furthermore, its derivatives are explored for potential applications in the agrochemical field as herbicides, fungicides, or insecticides. smolecule.com

Overview of Halogenated Phenolic Acetates in Synthetic and Medicinal Chemistry

Halogenated phenolic compounds represent a crucial class of molecules in medicinal chemistry and drug discovery. researchgate.net The introduction of a halogen atom, such as bromine, into a phenolic scaffold can profoundly influence the molecule's physicochemical and biological properties. nih.gov Halogens can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The bromine atom, in particular, can participate in halogen bonding, a type of non-covalent interaction that can help stabilize the binding of a drug molecule to its protein target, potentially enhancing its biological activity. nih.gov

Phenols and their derivatives are recurring motifs in a vast number of FDA-approved pharmaceuticals and natural products. acs.orgnsf.gov The acetate moiety, often present as an ester, can serve as a prodrug feature, designed to improve a drug's absorption and distribution characteristics. nih.gov Therefore, the combination of a halogen, a phenol, and an acetate group within a single molecular framework, as seen in this compound, provides a rich scaffold for synthetic modification and the development of novel therapeutic agents. smolecule.com

Research Rationale and Scope of Investigation for this compound

The primary rationale for investigating this compound stems from its potential as a precursor for novel, biologically active compounds. The presence of multiple reactive sites—the phenolic hydroxyl group, the ester, and the aromatic ring activated by the hydroxyl group and substituted with bromine—allows for a wide range of chemical transformations.

The scope of research on this compound includes:

Synthetic Methodology Development: A key area of investigation is the development of efficient and regioselective methods to synthesize substituted benzofuranones and benzofurans from this precursor. oregonstate.eduorganic-chemistry.org This often involves exploring various catalytic systems and reaction conditions to achieve intramolecular cyclization. google.comjocpr.com

Intermediate for Target-Oriented Synthesis: It serves as a crucial intermediate in the multi-step synthesis of complex target molecules. For instance, related structures are used to prepare important pharmaceutical intermediates. google.com

Exploration of Biological Activity: Researchers synthesize derivatives of this compound to screen for various biological activities. smolecule.com Structure-activity relationship (SAR) studies are conducted by modifying the ester, the bromine's position, or the hydroxyl group to understand how these changes impact the compound's interaction with biological targets, such as enzymes or receptors. smolecule.comnih.gov The goal is to identify new candidates for drugs or agrochemicals. smolecule.comorientjchem.org

Chemical and Physical Properties

PropertyValueReference
Molecular FormulaC9H9BrO3 calpaclab.comchemicalbook.comoakwoodchemical.com
Molecular Weight245.07 g/mol calpaclab.comchemicalbook.comoakwoodchemical.com
CAS Number220801-66-1 calpaclab.comchemicalbook.com
Boiling Point317.1°C myskinrecipes.com
InChI KeyWDMIWHBNMUBGHF-UHFFFAOYSA-N qhpharmaceutical.comuni.lu
SMILESCOC(=O)CC1=C(C=CC(=C1)Br)O qhpharmaceutical.comuni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(5-bromo-2-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMIWHBNMUBGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443159
Record name Methyl 2-(5-bromo-2-hydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220801-66-1
Record name Methyl 5-bromo-2-hydroxybenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220801-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(5-bromo-2-hydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 2 5 Bromo 2 Hydroxyphenyl Acetate and Its Derivatives

Established Synthetic Routes and Reaction Conditions

Esterification Approaches

A primary and straightforward method for the synthesis of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate is the direct esterification of 2-(5-bromo-2-hydroxyphenyl)acetic acid. chemtik.com This reaction is typically carried out in the presence of an acid catalyst.

A common procedure involves dissolving 2-(5-bromo-2-hydroxyphenyl)acetic acid in methanol (B129727) and adding a strong acid, such as sulfuric acid. The mixture is then heated under reflux for a specific duration to drive the reaction to completion. For instance, a similar compound, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, was successfully esterified by refluxing in methanol with sulfuric acid for 18 hours. mdpi.com Another example is the synthesis of methyl (2-hydroxyphenyl)acetate, where 2-(hydroxyphenyl)acetic acid was treated with a solution of hydrogen chloride in methanol. prepchem.com The reaction was stirred at room temperature for three hours and then left overnight. prepchem.com

The general mechanism for acid-catalyzed esterification involves the protonation of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. The subsequent elimination of a water molecule yields the desired ester.

Table 1: Comparison of Esterification Methods

Starting Material Reagents Conditions Product Yield Reference
2-(5-bromo-2-hydroxyphenyl)acetic acid Methanol, Acid Catalyst (e.g., H₂SO₄) Reflux This compound - chemtik.com
1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid Methanol, H₂SO₄ Reflux, 18 h Methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate - mdpi.com
2-(Hydroxyphenyl)acetic acid Methanol, HCl (from acetyl chloride) Room Temperature, 3h then overnight Methyl (2-hydroxyphenyl)acetate 92% prepchem.com

Bromination Strategies on Related Phenolic Acetates

An alternative approach to obtaining this compound is through the direct bromination of a precursor molecule, Methyl 2-(2-hydroxyphenyl)acetate. This electrophilic aromatic substitution reaction introduces a bromine atom onto the phenyl ring. The hydroxyl group is an activating, ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to it. Due to steric hindrance from the acetate (B1210297) side chain, bromination is likely to occur at the para position (position 5).

Various brominating agents can be employed, with N-bromosuccinimide (NBS) being a common choice for its selectivity and milder reaction conditions compared to elemental bromine. The reaction is often carried out in a suitable solvent, such as carbon tetrachloride or dichloromethane, and may be initiated by light or a radical initiator. For example, the bromination of m-cresol (B1676322) (3-methylphenol) can be achieved using bromine with a catalyst like iron powder. chemicalbook.com Another related synthesis involves the use of N-bromosuccinimide to brominate 2-amino-isonicotinic acid methyl ester, resulting in a 35% crude yield. google.com

Multi-step Synthesis via Precursors and Intermediates

Complex organic molecules like this compound can also be constructed through multi-step synthetic sequences. These routes offer greater control over the final structure and can be adapted to produce a variety of derivatives.

One potential multi-step pathway could begin with a simpler starting material, such as 2-aminophenol (B121084). The synthesis could proceed through the following key steps:

Diazotization and Sandmeyer Reaction: The amino group of 2-aminophenol can be converted to a diazonium salt using sodium nitrite (B80452) and a strong acid like hydrobromic acid. Subsequent treatment with a copper(I) bromide catalyst (a Sandmeyer reaction) would introduce the bromine atom at the 2-position, yielding 2-bromophenol (B46759). A similar diazotization and Sandmeyer reaction is used in the synthesis of 2-bromo-5-methylphenol (B88109) from 6-amino-m-cresol. chemicalbook.com

Alkylation: The resulting 2-bromophenol could then be alkylated to introduce the acetic acid methyl ester side chain. This might involve a Williamson ether synthesis-type reaction followed by rearrangement or other functional group manipulations.

Hydroxylation/Functional Group Interconversion: Depending on the specific intermediates, a final step might be required to introduce or unmask the hydroxyl group at the 2-position.

Novel Synthetic Pathways and Methodological Advancements

Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis of substituted phenolic compounds and their derivatives. While specific novel syntheses for this compound are not extensively documented, advancements in related areas suggest potential new approaches.

One area of advancement is in catalytic cross-coupling reactions. For instance, a suitably functionalized phenol (B47542) derivative could be coupled with a bromo-containing compound, or vice versa, using a palladium or copper catalyst to form the C-C or C-O bonds necessary to construct the target molecule.

Another promising area is the use of microfluidic reactors or flow chemistry. These technologies can offer improved reaction control, enhanced safety, and higher yields for various chemical transformations, including esterification and bromination reactions.

Furthermore, the development of novel catalysts for C-H activation could provide a more direct route to functionalize the phenyl ring, potentially reducing the number of synthetic steps required. For example, a direct C-H bromination of Methyl 2-(2-hydroxyphenyl)acetate at the 5-position using a selective catalyst would be a significant methodological advancement.

A patent for the synthesis of methyl 5-bromo-2-hydroxyisonicotinate, a related heterocyclic compound, describes a method involving the diazotization and hydrolysis of 2-amino-5-bromoisonicotinic acid methyl ester. google.com This approach yielded the product in 91% yield. google.com Such methods could potentially be adapted for the synthesis of the target compound.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals like this compound is an area of growing importance. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For example, addition reactions are generally more atom-economical than substitution or elimination reactions.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids. Similarly, using less toxic reagents, for instance, replacing elemental bromine with N-bromosuccinimide for bromination, is a step towards greener synthesis.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents is a core principle of green chemistry. The use of recyclable catalysts is particularly beneficial. For the esterification step, solid acid catalysts could be an alternative to corrosive mineral acids like sulfuric acid.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. mdpi.com

Renewable Feedstocks: While not directly applicable to the synthesis of this specific aromatic compound, the broader goal is to derive starting materials from renewable resources rather than petrochemicals.

While specific studies on the "green" synthesis of this compound are limited, the principles outlined above provide a framework for developing more sustainable synthetic methodologies in the future.

Table 2: Compound Names Mentioned in the Article

Compound Name CAS Number
This compound 220801-66-1
2-(5-bromo-2-hydroxyphenyl)acetic acid 38692-72-7
Methanol 67-56-1
Sulfuric acid 7664-93-9
1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid -
Methyl (2-hydroxyphenyl)acetate 22446-37-3
2-(hydroxyphenyl)acetic acid 614-75-5
Hydrogen chloride 7647-01-0
Acetyl chloride 75-36-5
Methyl 2-(2-hydroxyphenyl)acetate 22446-37-3
N-bromosuccinimide 128-08-5
Carbon tetrachloride 56-23-5
Dichloromethane 75-09-2
m-Cresol 108-39-4
Iron 7439-89-6
2-amino-isonicotinic acid methyl ester 57274-95-6
2-aminophenol 95-55-6
Sodium nitrite 7632-00-0
Hydrobromic acid 10035-10-6
Copper(I) bromide 7787-70-4
2-bromophenol 95-56-7
5-bromo-2-methyl 4-hydroxypyridinecarboxylate -
2-amino-5-bromo-4-methylpyridine 84540-49-8
2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid -
2-hydroxyphenylacetic acid 614-75-5
Methyl 5-bromo-2-hydroxyisonicotinate 141761-82-2
2-amino-5-bromoisonicotinic acid methyl ester 882313-09-3
Ethanol 64-17-5

Computational Chemistry and Molecular Modeling Studies of Methyl 2 5 Bromo 2 Hydroxyphenyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can elucidate electronic structure, molecular stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov It is employed to optimize molecular geometry, calculate vibrational frequencies, and determine electronic distribution. For a molecule like Methyl 2-(5-bromo-2-hydroxyphenyl)acetate, DFT calculations would typically be performed using a functional, such as B3LYP, with a basis set like 6-311++G(d,p). nih.gov

These calculations provide an optimized molecular structure, which is the basis for further computational analysis. nih.gov One of the key outputs from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP map is a 3D visualization of the charge distribution on a molecule's surface, using a color gradient to indicate different electrostatic potentials. nih.gov Red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas indicate electron-deficient regions (positive potential), susceptible to nucleophilic attack. acs.org For this compound, the hydroxyl group's oxygen and the carbonyl oxygen of the ester group would be expected to be electron-rich (red), while the hydrogen of the hydroxyl group would be electron-poor (blue). acs.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. acs.org A small energy gap suggests high chemical reactivity and a predisposition to be more polarizable, whereas a large gap indicates high stability and lower reactivity. uni.lu

The energies of the HOMO and LUMO are associated with the molecule's ability to donate and accept electrons, respectively. mdpi.com These values are used to calculate several quantum chemical parameters that describe global reactivity, as shown in the table below. While specific values for this compound are not available, the table illustrates the type of data generated in such an analysis, with hypothetical values for illustrative purposes.

ParameterFormulaSignificanceIllustrative Value (eV)
E_HOMO -Energy of the highest occupied molecular orbital; related to electron-donating ability. acs.org-6.45
E_LUMO -Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. acs.org-2.15
Energy Gap (ΔE) E_LUMO - E_HOMOIndicates chemical reactivity and stability. acs.org4.30
Ionization Potential (I) -E_HOMOThe energy required to remove an electron. acs.org6.45
Electron Affinity (A) -E_LUMOThe energy released when an electron is added. acs.org2.15
Electronegativity (χ) (I + A) / 2The ability of an atom to attract bonding electrons. uni.lu4.30
Chemical Hardness (η) (I - A) / 2Measures resistance to change in electron distribution. uni.lu2.15
Chemical Softness (S) 1 / ηThe reciprocal of hardness; indicates higher reactivity. uni.lu0.47
Electrophilicity Index (ω) χ² / (2η)A measure of the energy lowering due to maximal electron flow. uni.lu4.29

Note: The values in this table are illustrative and not based on experimental or calculated data for this compound.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). sigmaaldrich.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking simulations place a ligand, such as this compound, into the binding site of a target protein. The process involves generating a multitude of possible binding poses and then using a scoring function to rank them. sigmaaldrich.com The resulting poses reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein's amino acid residues. For instance, the hydroxyl and carbonyl groups of this compound could act as hydrogen bond donors and acceptors, while the bromo-substituted phenyl ring could engage in hydrophobic and halogen bonding interactions.

A primary goal of molecular docking is to predict the binding affinity, which is a measure of the strength of the interaction between the ligand and its target. uni.lu This is often expressed as a binding energy score (e.g., in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. These predicted affinities help in prioritizing compounds for further experimental testing. The accuracy of these predictions can be enhanced by rescoring the docked poses with more sophisticated methods. mdpi.com

The table below provides an illustrative example of potential protein targets for a compound like this compound and the types of interactions that would be analyzed.

Potential Protein TargetPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2) 5IKR-8.5Arg120, Tyr355, Ser530
Tumor Necrosis Factor-alpha (TNF-α) 2AZ5-7.9Tyr59, Tyr119, Gly121
Matrix Metalloproteinase-9 (MMP-9) 4H1Q-8.1His226, Glu227, Pro241

Note: The targets and values in this table are hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of atoms and molecules. researchgate.net An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering insights into conformational changes and the stability of ligand-protein complexes. researchgate.net

Biological Activities and Mechanistic Investigations of Methyl 2 5 Bromo 2 Hydroxyphenyl Acetate

Antimicrobial Efficacy

There is currently no available scientific literature detailing the antimicrobial efficacy of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate.

Antibacterial Activity (Gram-Positive and Gram-Negative Organisms)

No studies were identified that specifically investigated the antibacterial activity of this compound against either Gram-positive or Gram-negative organisms. Therefore, no data on its spectrum of activity, minimum inhibitory concentrations (MICs), or mechanism of antibacterial action can be provided.

Antifungal Activity

Similarly, a comprehensive search of scientific databases revealed no published research on the antifungal properties of this compound. Data regarding its efficacy against various fungal strains, its fungicidal or fungistatic properties, and its mechanism of action are not available.

Anticancer Potential

There is a lack of direct research into the anticancer potential of this compound.

In Vitro Cytotoxicity Studies

No in vitro cytotoxicity studies for this compound against any cancer cell lines have been reported in the available literature. Consequently, data such as IC50 values, which quantify the concentration of a substance needed to inhibit a biological process by half, are unavailable.

Cell Line Specificity and Growth Inhibition

Without cytotoxicity data, there is no information regarding the cell line specificity or growth inhibition properties of this compound. Research has been conducted on other halogenated phenolic compounds, which have shown some potential for anticancer activity, but these findings cannot be directly extrapolated to the subject compound.

Structure Activity Relationship Sar Investigations of Methyl 2 5 Bromo 2 Hydroxyphenyl Acetate Analogues

Design and Synthesis of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate Derivatives for SAR Studies

The strategic design of derivatives of this compound is the foundational step in any SAR investigation. The primary goal is to create a library of related compounds where specific parts of the molecule are systematically altered. These modifications typically target three main regions: the phenyl ring, the hydroxyl group, and the ester moiety.

The synthesis of these derivatives often begins with commercially available precursors such as 2-hydroxyphenylacetic acid or a suitably substituted benzaldehyde. prepchem.comnih.gov For instance, 2-hydroxyphenylacetic acid can undergo esterification with methanol (B129727) in the presence of an acid catalyst to yield Methyl 2-(2-hydroxyphenyl)acetate. prepchem.com Subsequent electrophilic halogenation, such as bromination, can then introduce the bromine atom at the desired position on the phenyl ring.

Alternatively, synthesis can commence from 5-bromo-2-hydroxybenzamide, which can be converted to the corresponding acid and then esterified. The synthesis of a diverse set of analogues for SAR studies involves several key reaction pathways:

Varying Halogenation: Introducing different halogens (Fluorine, Chlorine, Iodine) or multiple halogen atoms at various positions on the phenyl ring.

Modifying the Hydroxyl Group: The phenolic hydroxyl group can be converted to a methoxy (B1213986) ether to study the impact of hydrogen bonding.

Altering the Ester Group: The methyl ester can be readily converted to other esters (e.g., ethyl, propyl) or to an amide or hydrazide to probe the role of this functional group. nih.gov

Impact of Substituent Modifications on Biological Potency and Selectivity

Once synthesized, the derivatives are subjected to biological assays to determine their potency (e.g., IC₅₀ values) and selectivity against specific biological targets. The resulting data is crucial for establishing a coherent SAR.

The nature and position of halogen substituents on the phenyl ring can profoundly affect a molecule's biological activity. mdpi.com Halogens influence properties such as lipophilicity, electronic distribution, and steric profile. The 5-bromo substitution in the parent compound is a key feature. SAR studies explore this by:

Varying the Halogen: Replacing bromine with other halogens like chlorine or fluorine can modulate the electronic and steric properties of the molecule. Generally, increasing the size of the halogen (from F to I) can lead to different binding interactions. mdpi.com

Changing the Position: Moving the bromo substituent to other positions (e.g., position 3, 4, or 6) can drastically alter the binding affinity by changing how the molecule fits into a target's binding site.

Multiple Halogenation: Introducing a second halogen atom can further enhance lipophilicity and potentially lead to increased potency.

Table 1: Illustrative SAR Data for Halogen Modifications This table presents hypothetical data to illustrate potential SAR trends.

View Interactive Table
Compound IDR1R2R3R4Biological Potency (IC₅₀, µM)
Parent HBrHH15.2
1a HFHH25.8
1b HClHH18.5
1c HIHH12.1
1d BrHHH45.3
1e HHBrH33.7
1f HBrClH8.9

The phenolic hydroxyl group at position 2 is a critical functional group. Its ability to act as a hydrogen bond donor is often essential for anchoring the molecule to a specific amino acid residue within a biological target's active site. The importance of this group is typically investigated through:

Removal: Synthesizing an analogue without the hydroxyl group to see if activity is lost.

Alkylation: Converting the hydroxyl group to a methoxy group (O-methylation) prevents it from acting as a hydrogen bond donor, which can help confirm the necessity of this interaction.

Bioisosteric Replacement: Replacing the hydroxyl group with other groups that have similar electronic or steric properties, such as an amino group (NH₂) or a thiol group (SH), can provide deeper insights into the specific requirements of the target. nih.govbath.ac.uk

Table 2: Illustrative SAR Data for Hydroxyl Group Modifications This table presents hypothetical data to illustrate potential SAR trends.

View Interactive Table
Compound IDR (at position 2)Biological Potency (IC₅₀, µM)
Parent -OH15.2
2a -H> 100 (Inactive)
2b -OCH₃85.4
2c -NH₂22.1

The methyl acetate (B1210297) side chain contains a carbonyl group that can act as a hydrogen bond acceptor and a lipophilic methyl group. Modifications to this part of the molecule can influence solubility, metabolic stability, and interactions with the target. nih.gov Common variations include:

Alkyl Chain Length: Changing the methyl ester to an ethyl, propyl, or other alkyl ester can affect how the side chain fits into a hydrophobic pocket of the target.

Conversion to Amide/Hydrazide: Replacing the ester with an amide (CONH₂) or a hydrazide (CONHNH₂) introduces additional hydrogen bond donors and changes the electronic character of the side chain, which can lead to different or improved binding interactions.

Table 3: Illustrative SAR Data for Ester Moiety Modifications This table presents hypothetical data to illustrate potential SAR trends.

View Interactive Table
Compound IDSide Chain (-CH₂-X)Biological Potency (IC₅₀, µM)
Parent -CH₂-COOCH₃15.2
3a -CH₂-COOCH₂CH₃14.8
3b -CH₂-COOCH₂CH₂CH₃21.5
3c -CH₂-CONH₂11.7
3d -CH₂-CONHNH₂9.8

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. nih.govfrontiersin.org For the this compound analogues, a QSAR model would be developed using the biological activity data (e.g., IC₅₀ values from the tables above) and calculated molecular descriptors for each compound.

The process involves:

Descriptor Calculation: For each analogue, a wide range of physicochemical properties (descriptors) are calculated, such as lipophilicity (logP), electronic properties (e.g., Hammett constants), steric parameters (e.g., molar refractivity), and topological indices.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create an equation that relates a combination of these descriptors to the observed biological activity. frontiersin.org For example, a simplified QSAR equation might look like: log(1/IC₅₀) = c₁(logP) + c₂(σ) + c₃(Es) + constant*

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation sets of compounds to ensure its reliability. nih.gov

A validated QSAR model can be incredibly valuable for predicting the potency of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates and saving significant time and resources.

Pharmacophore Mapping and Ligand-Based Drug Design

Pharmacophore mapping is another powerful computational tool used in drug design. youtube.com A pharmacophore is an abstract 3D representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. nih.gov

For the this compound series, a ligand-based pharmacophore model could be generated by superimposing the 3D structures of the most active analogues and identifying the common chemical features responsible for their activity. Based on the parent structure, a hypothetical pharmacophore model would likely include:

A hydrogen bond donor feature corresponding to the phenolic hydroxyl group.

A hydrogen bond acceptor feature from the carbonyl oxygen of the ester.

An aromatic ring feature representing the phenyl group.

A hydrophobic feature, potentially defined by the bromine atom and the phenyl ring.

Once developed and validated, this pharmacophore model serves as a 3D query to search large virtual databases of chemical compounds. This process, known as virtual screening, can identify novel molecules from different chemical classes that possess the required pharmacophoric features and are therefore likely to be active against the same biological target. youtube.com This approach facilitates the discovery of new chemical scaffolds with potentially improved properties.

Applications in Medicinal Chemistry and Chemical Biology

Role in Lead Identification and Optimization in Drug Discovery Programs

There is no available information detailing the role of this compound in lead identification or its development within drug discovery programs. Specifically:

Use as a Synthetic Intermediate for Advanced Pharmaceutical Candidates

Although Methyl 2-(5-bromo-2-hydroxyphenyl)acetate is widely classified by chemical suppliers as a "building block" or "intermediate" for organic synthesis, no specific examples could be located in patents or scientific articles where it is used as a direct precursor for the synthesis of named, advanced pharmaceutical candidates. The functional groups present—a brominated phenol (B47542) and a methyl ester—suggest its potential utility in the synthesis of more complex molecules, but concrete, documented examples leading to advanced clinical or preclinical compounds are absent from the literature.

Due to the strict requirement to only generate content that directly addresses the specified outline points with scientifically accurate and detailed findings, the creation of the requested article is not feasible. Proceeding would require speculation and the inclusion of generic information not specific to this compound, which would violate the core instructions of the request.

Conclusion and Future Research Directions

Summary of Key Research Findings for Methyl 2-(5-bromo-2-hydroxyphenyl)acetate

This compound is a halogenated phenolic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . calpaclab.comscbt.comuni.lu It is classified as an organic building block, indicating its primary use as a starting material or intermediate in the synthesis of more complex molecules. calpaclab.comchemicalbook.com Commercially, it is available from various suppliers for research and development purposes. chemicalbook.comoakwoodchemical.combldpharm.com

The existing body of scientific literature on this compound itself is limited. Its primary role appears to be as a precursor in synthetic chemistry. For instance, a synthetic methodology has been developed for 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid, a metabolite of the drug 5-APB, which starts from 2-hydroxyphenylacetic acid and involves steps like methylation. unl.pt While not directly involving the title compound, this highlights the utility of the core 2-hydroxyphenyl)acetate structure in synthesizing biologically relevant molecules.

Research on related brominated phenols suggests they are of interest due to their presence in the environment and potential toxic effects. researchgate.netresearchgate.neteuropa.eueuropa.eu For example, various brominated phenols, including 2,4-dibromophenol (B41371) and 2,4,6-tribromophenol (B41969), are formed through the oxidation of phenol (B47542) in the presence of bromide ions and manganese oxides. nih.gov Studies on 2,4,6-tribromophenol have identified the liver and kidneys as main target organs for toxicity, though current dietary exposure is considered unlikely to pose a health concern. europa.eueuropa.eu This broader context of brominated phenols underscores the importance of understanding the biological and environmental fate of compounds like this compound.

Unexplored Biological Activities and Therapeutic Opportunities

Given the sparse research on the specific biological effects of this compound, this area represents a significant frontier for investigation. The structural motifs within the molecule—a brominated phenol and a phenylacetate (B1230308) group—are found in various biologically active compounds, suggesting several potential, yet unexplored, therapeutic avenues.

Potential Therapeutic Areas for Investigation:

Therapeutic AreaRationale Based on Structural Analogs
Anticancer Agents Small molecule drugs are crucial in cancer therapy. nih.gov The 2-hydroxyphenylacetic acid core is a feature of metabolites of certain drugs, and understanding the bioactivity of such structures is important. unl.pt
Antimicrobial Agents Phenolic compounds and their derivatives are known to possess antimicrobial properties. The bromine substituent could enhance this activity.
Enzyme Inhibitors The phenylacetate structure is a common feature in enzyme inhibitors. The specific substitution pattern may confer selectivity for certain enzymes.
Neurological Disorders The core structure is related to metabolites of psychoactive substances, suggesting potential interactions with neurological targets. unl.pt

The "druggable genome" remains largely unexplored, with a significant number of proteins having no known ligands. nih.gov High-throughput screening of compounds like this compound against a wide array of biological targets, including those in the "Tdark" category (proteins with the least-studied biology), could uncover novel therapeutic opportunities. nih.gov

Advanced Synthetic Methodologies for Enhanced Scalability and Sustainability

While likely synthesized through traditional methods, the production of this compound and its derivatives could benefit from the adoption of advanced, sustainable synthetic methodologies. Green chemistry principles are increasingly important in pharmaceutical manufacturing to reduce environmental impact and improve efficiency. mdpi.comworldpharmatoday.comjddhs.com

Potential Advanced Synthetic Approaches:

C-H Functionalization: Direct functionalization of the phenol C-H bonds is an atom-economical strategy to create complex phenolic derivatives. nih.govacs.org This could provide alternative, more efficient routes to this and related compounds.

Flow Chemistry: Continuous flow processes offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods. worldpharmatoday.com This is particularly advantageous for reactions that are exothermic or involve hazardous reagents.

Biocatalysis: The use of enzymes can lead to highly selective and environmentally friendly synthetic processes, often under mild reaction conditions. worldpharmatoday.com Enzymes could be employed for specific steps in the synthesis, such as the esterification or bromination.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times from hours to minutes, increasing energy efficiency. mdpi.com

Sustainable Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as bio-based solvents or recyclable catalysts, is a key aspect of sustainable chemistry. mdpi.comreachemchemicals.comacs.org

The development of such methodologies would not only make the synthesis of this compound more scalable and sustainable but also open up new avenues for creating a diverse library of related compounds for biological screening. spgs.org

Integration of Artificial Intelligence and Machine Learning in Future Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and chemical synthesis. questjournals.orgemanresearch.org These technologies can be applied to accelerate research on this compound in several ways.

Applications of AI/ML in Research:

Research AreaPotential AI/ML Application
Predicting Bioactivity AI models can predict the biological activity and physicochemical properties of a molecule based on its structure, helping to prioritize which compounds to synthesize and test. emanresearch.org
De Novo Drug Design Generative AI models can design novel molecules with desired properties, potentially creating derivatives of this compound with enhanced therapeutic efficacy. questjournals.orgnih.gov
Retrosynthesis Planning AI-powered tools can analyze vast databases of chemical reactions to propose novel and efficient synthetic routes, reducing the time and cost of synthesis. acs.orgmdpi.compharmafeatures.com
Automated Synthesis AI can be integrated with robotic platforms to automate the entire synthesis process, from planning to execution and analysis, enabling high-throughput production of compound libraries. youtube.com

By leveraging AI and ML, researchers can more rapidly explore the chemical space around this compound, identify promising drug candidates, and optimize their synthesis. researchgate.net

Challenges and Perspectives in Translating Research Findings into Preclinical and Clinical Applications

Translating a promising chemical compound from the laboratory to a marketed drug is a long, expensive, and challenging process with a high failure rate. frontiersin.orgpatheon.com For a compound like this compound, several hurdles would need to be overcome.

Key Translational Challenges:

Efficacy and Safety: Extensive preclinical testing would be required to demonstrate both the therapeutic efficacy and the safety of the compound. This includes in vitro and in vivo studies to determine its pharmacological and toxicological profile. tempobioscience.com

Bioavailability: The compound must be able to reach its target in the body in sufficient concentrations to be effective. mdpi.com Poor solubility or rapid metabolism can limit oral bioavailability, a common challenge for small molecules. mdpi.com

Scalable Synthesis: The initial laboratory synthesis must be adapted to a scalable, cost-effective, and robust manufacturing process suitable for producing large quantities of the drug under Good Manufacturing Practice (GMP) standards. patheon.com

Target Validation: If a novel biological target is identified, it must be rigorously validated to ensure that modulating its activity leads to the desired therapeutic effect without unacceptable side effects. nih.gov

Regulatory Approval: The entire development process is subject to stringent regulatory oversight, requiring comprehensive data packages to be submitted for approval. tempobioscience.com

Despite these challenges, the development of new small molecule drugs remains a cornerstone of modern medicine. frontiersin.org The unique chemical structure of this compound may offer a starting point for addressing unmet medical needs. Future research should focus on a systematic evaluation of its biological properties, followed by a rational, stepwise approach to preclinical development if promising activity is discovered.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(5-bromo-2-hydroxyphenyl)acetate?

  • Methodological Answer : The synthesis typically involves bromination and esterification. For example, bromination of a precursor like 2-hydroxyphenylacetic acid followed by esterification with methanol under acidic conditions. Key steps include:

  • Bromination : Electrophilic aromatic substitution at the 5-position of the phenyl ring using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) .

  • Esterification : Reaction of the carboxylic acid intermediate with methanol (CH₃OH) and sulfuric acid (H₂SO₄) as a catalyst .

  • Yield Optimization : Yields can vary (e.g., 68% in for related compounds), depending on reaction time, temperature, and purification methods (e.g., column chromatography vs. recrystallization).

    Table 1 : Comparison of Synthetic Yields for Related Brominated Esters

    PrecursorBromination MethodYield (%)Reference
    2-Hydroxyphenylacetic acidBr₂/FeBr₃68
    4-Chlorophenylacetic acidNBS/UV light75

Q. How is the structure of this compound characterized?

  • Methodological Answer :

  • X-ray Crystallography : Used to determine crystal packing and hydrogen-bonding interactions. SHELX software (e.g., SHELXL) is commonly employed for refinement . For example, reports a monoclinic C2/c space group with specific unit cell parameters (a = 29.96 Å, b = 20.40 Å).
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks for the hydroxyl proton (δ ~10-12 ppm, broad), aromatic protons (δ ~6.8-7.5 ppm), and ester methyl group (δ ~3.6-3.8 ppm) .
  • IR : Stretching vibrations for O–H (~3200 cm⁻¹), C=O (~1720 cm⁻¹), and C–Br (~560 cm⁻¹) .

Advanced Research Questions

Q. What challenges arise in regioselective bromination of Methyl 2-(2-hydroxyphenyl)acetate, and how can they be addressed?

  • Data Contradiction Analysis : Competing bromination at the 3- or 4-positions may occur due to directing effects of the hydroxyl and ester groups. For example:

  • Hydroxyl Group : Strongly activates the ring at the ortho/para positions, but steric hindrance from the ester group can favor 5-bromo substitution .
  • Mitigation Strategies :
  • Use bulky directing groups (e.g., tert-butyl) to block undesired positions.
  • Optimize reaction temperature (lower temps favor kinetic control) .

Q. How does the hydroxyl group influence the compound’s reactivity compared to methyl or methoxy substituents?

  • Mechanistic Insights :

  • Hydrogen Bonding : The hydroxyl group enhances solubility in polar solvents and participates in intramolecular hydrogen bonding with the ester carbonyl, affecting reactivity in nucleophilic acyl substitution .
  • Acidity : The phenolic O–H (pKa ~10) is more acidic than methyl or methoxy groups, enabling deprotonation under basic conditions to form a phenoxide intermediate, which can undergo electrophilic substitution .
    • Comparative Reactivity Table :
SubstituentDirecting EffectReactivity in Suzuki Coupling
–OHOrtho/paraModerate (steric hindrance)
–OCH₃Ortho/paraHigh
–CH₃MetaLow

Q. What experimental designs are effective in studying the antiproliferative mechanisms of quinoxaline derivatives synthesized from this compound?

  • Methodological Answer :

  • In Vitro Assays : Use breast cancer cell lines (e.g., MCF-7) to evaluate IC₅₀ values. reports derivatives like ethyl [3-(5-bromo-2-hydroxyphenyl)-1,4-dihydroquinoxalin-1-yl]acetate (Compound 6) with 68% yield and tested for cytotoxicity .
  • Structure-Activity Relationship (SAR) : Modify the quinoxaline core (e.g., introduce azo groups or acetylated hydroxyls) to assess how substituents affect activity. For example, acetylation of the hydroxyl group in Compound 7 increased lipophilicity and potency .
  • Mechanistic Studies :
  • Apoptosis Assays : Flow cytometry with Annexin V/PI staining.
  • Enzyme Inhibition : Test interactions with kinases or topoisomerases using fluorescence polarization .

Data Contradictions and Resolution

Q. Why do reported yields for similar brominated esters vary across studies?

  • Analysis : Variations arise from differences in purification techniques (e.g., column chromatography vs. distillation) and reaction scales. For example, reports 68% yield for a quinoxaline derivative, while notes 75% for a chlorinated analog using NBS .
  • Resolution : Standardize reaction conditions (solvent, catalyst loading) and employ high-purity starting materials.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 2-(5-bromo-2-hydroxyphenyl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.